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Abstract
Chrysoeriol, a naturally occurring flavone, has garnered significant attention within the

scientific community for its diverse pharmacological activities. As a methoxy derivative of

luteolin, its chemical structure underpins its biological functions, including its well-documented

anti-inflammatory, antioxidant, and anti-cancer properties. This technical guide provides an in-

depth exploration of the chemical structure of Chrysoeriol, supported by a comprehensive

summary of its physicochemical and spectral data. Furthermore, this document outlines

detailed experimental protocols for its extraction, isolation, and characterization. A significant

focus is placed on its molecular mechanisms of action, with a detailed visualization of its

interaction with the NF-κB and JAK/STAT signaling pathways, and its biosynthetic origins, all

rendered using the DOT language for precise graphical representation.

Chemical Structure and Identification
Chrysoeriol is systematically named 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-1-

benzopyran-4-one. It belongs to the flavone subclass of flavonoids and is structurally

characterized by a C6-C3-C6 backbone. The molecule consists of two benzene rings (A and B)

linked by a heterocyclic pyran ring (C). Key structural features include hydroxyl groups at

positions 5 and 7 of the A ring, and a hydroxyl group at position 4' and a methoxy group at
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position 3' of the B ring. This specific arrangement of functional groups is crucial for its

biological activity.

Identifier Value

IUPAC Name
5,7-dihydroxy-2-(4-hydroxy-3-

methoxyphenyl)chromen-4-one[1]

Synonyms
3'-Methoxyapigenin, Luteolin 3'-methyl ether,

4',5,7-Trihydroxy-3'-methoxyflavone[1]

Molecular Formula C₁₆H₁₂O₆[1]

SMILES
COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C=C(C

=C3O2)O)O)O[1]

InChI Key SCZVLDHREVKTSH-UHFFFAOYSA-N[1]

CAS Number 491-71-4[1]

Physicochemical and Spectral Data
The following tables summarize the key physicochemical and spectral properties of

Chrysoeriol, providing essential data for researchers and drug development professionals.

Table 2.1: Physicochemical Properties
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Property Value Source

Molecular Weight 300.26 g/mol [1]

Appearance
Yellow to Very Dark Yellow

Solid
[2]

Melting Point >300 °C (decomposes) [3]

Boiling Point (Predicted) 574.3 ± 50.0 °C [3]

Density (Predicted) 1.512 ± 0.06 g/cm³ [3]

pKa (Predicted) 6.49 ± 0.40 [3]

LogP (Estimated) 2.229 [3]

Solubility

DMSO (~20 mg/mL), DMF

(~30 mg/mL), Methanol

(Slightly, enhanced by heating

and sonication), Ethanol

(Slightly)

[1][2][3]

Table 2.2: Spectral Data
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Technique Data Source

UV-Vis (λmax in Methanol) 244, 269, 345 nm [1]

¹H-NMR (400 MHz, Methanol-

d₄) δ (ppm)

7.41 (dd, J = 9.0, 2.3 Hz, 1H),

7.40 (d, J = 2.3 Hz, 1H), 6.92

(d, J = 9.0 Hz, 1H), 6.56 (s,

1H), 6.46 (d, J = 2.1 Hz, 1H),

6.23 (d, J = 2.1 Hz, 1H), 3.71

(s, 3H)

[4]

¹³C-NMR (100 MHz, Methanol-

d₄) δ (ppm)

182.5 (C-4), 164.9 (C-7), 164.7

(C-2), 161.8 (C-5), 158.0 (C-9),

149.6 (C-3'), 145.6 (C-4'),

122.3 (C-1'), 118.9 (C-6'),

115.4 (C-5'), 112.8 (C-2'),

103.9 (C-10), 102.5 (C-3), 98.7

(C-6), 93.6 (C-8), 55.0 (-OCH₃)

[4]

Biosynthesis of Chrysoeriol
Chrysoeriol is synthesized in plants via the phenylpropanoid pathway, which is a major route

for the production of a wide variety of secondary metabolites. The biosynthesis of Chrysoeriol
begins with the amino acid phenylalanine and proceeds through a series of enzymatic

reactions to produce the flavone luteolin, which is then methylated to yield Chrysoeriol.

Phenylalanine

Cinnamic acid

C4H

p-Coumaric acid p-Coumaroyl-CoA Naringenin Chalcone Naringenin Eriodictyol Luteolin

Chrysoeriol

PAL

4CL CHS CHI F3'H FNS OMT

Click to download full resolution via product page

Biosynthetic pathway of Chrysoeriol from Phenylalanine.
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The key enzymes involved in this pathway are Phenylalanine Ammonia-Lyase (PAL),

Cinnamate 4-Hydroxylase (C4H), 4-Coumarate-CoA Ligase (4CL), Chalcone Synthase (CHS),

Chalcone Isomerase (CHI), Flavonoid 3'-Hydroxylase (F3'H), Flavone Synthase (FNS), and O-

Methyltransferase (OMT).[5] The final step, the methylation of the 3'-hydroxyl group of luteolin,

is catalyzed by a specific O-methyltransferase, leading to the formation of Chrysoeriol.[6][7]

Experimental Protocols
Extraction and Isolation from Plant Material (e.g., Olive
Leaves)
This protocol is a synthesized methodology based on established procedures for flavonoid

extraction and isolation.

Maceration:

Air-dry and grind the plant material (e.g., olive leaves) into a fine powder.

Macerate the powdered material in methanol (or another suitable solvent like ethanol) at a

ratio of 1:10 (w/v) for 72 hours at room temperature with occasional shaking.

Filter the mixture through Whatman No. 1 filter paper.

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the

crude extract.

Solvent Partitioning:

Suspend the crude extract in water and sequentially partition with solvents of increasing

polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

Monitor the presence of Chrysoeriol in the different fractions using Thin Layer

Chromatography (TLC). Chrysoeriol is expected to be enriched in the ethyl acetate

fraction.

Column Chromatography:
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Pack a glass column with silica gel (60-120 mesh) using a non-polar solvent like n-hexane

as the slurry.

Load the concentrated ethyl acetate fraction onto the top of the silica gel column.

Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the

polarity. For example, start with 100% n-hexane and gradually increase the percentage of

ethyl acetate (e.g., 9:1, 8:2, 7:3, etc.).

Collect the eluting fractions in separate test tubes and monitor them by TLC.

Combine the fractions that show a pure spot corresponding to a Chrysoeriol standard.

Purification:

The combined fractions can be further purified by preparative HPLC or recrystallization

from a suitable solvent system (e.g., methanol-water) to obtain pure Chrysoeriol.

Analytical Characterization
System: HPLC system equipped with a UV-Vis detector and a C18 column (e.g., 4.6 x 250

mm, 5 µm).

Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g.,

acetonitrile or methanol). A typical gradient could be starting with 95% A, decreasing to 5% A

over 30 minutes.

Flow Rate: 1.0 mL/min.

Detection: UV detection at a wavelength of 345 nm.

Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent like

methanol and filter through a 0.45 µm syringe filter before injection.

Quantification: Use a calibration curve prepared with a certified Chrysoeriol standard.

Sample Preparation: Dissolve approximately 5-10 mg of the purified Chrysoeriol in a

suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in an NMR tube.
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Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Experiments: Acquire ¹H NMR, ¹³C NMR, and 2D NMR spectra (e.g., COSY, HSQC, HMBC)

for complete structural elucidation.

Data Processing: Process the spectra using appropriate software and compare the chemical

shifts and coupling constants with literature values for Chrysoeriol.

Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system

(LC-MS). Electrospray ionization (ESI) is a common ionization technique.

Analysis Mode: Can be run in both positive and negative ion modes to obtain the molecular

ion peak ([M+H]⁺ or [M-H]⁻) and fragmentation patterns.

Tandem MS (MS/MS): Perform fragmentation of the parent ion to obtain structural

information and confirm the identity of the compound. The fragmentation pattern of

Chrysoeriol will show characteristic losses of small molecules like CO, H₂O, and methyl

groups.

Molecular Mechanisms of Action
Chrysoeriol exerts its biological effects by modulating key signaling pathways involved in

inflammation and cell proliferation.

Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory

response. Chrysoeriol has been shown to be a potent inhibitor of this pathway.
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Inhibition of the NF-κB signaling pathway by Chrysoeriol.
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In response to inflammatory stimuli such as lipopolysaccharide (LPS), Toll-like receptor 4

(TLR4) is activated, leading to a signaling cascade through MyD88 and the activation of

PI3K/Akt and IκB kinase (IKK). IKK then phosphorylates the inhibitor of NF-κB, IκBα, leading to

its ubiquitination and degradation. This releases the NF-κB p50/p65 dimer, allowing it to

translocate to the nucleus and induce the transcription of pro-inflammatory genes. Chrysoeriol
inhibits this pathway by downregulating the activation of TLR4 and MyD88, and by inhibiting the

phosphorylation of Akt and the p65 subunit of NF-κB.[4][8] This ultimately prevents the nuclear

translocation of NF-κB and suppresses the expression of inflammatory mediators like COX-2,

iNOS, TNF-α, and IL-6.[1]

Inhibition of the JAK/STAT Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is

another critical signaling cascade involved in cytokine-mediated inflammation and cell

proliferation. Chrysoeriol has been demonstrated to effectively inhibit this pathway.
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Inhibition of the JAK/STAT signaling pathway by Chrysoeriol.
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Upon cytokine binding to its receptor, JAKs (such as JAK2) are activated and phosphorylate

the receptor, creating docking sites for STAT proteins. STATs are then phosphorylated by JAKs,

leading to their dimerization and translocation to the nucleus, where they act as transcription

factors for genes involved in cell survival and proliferation, such as Bcl-2 and Mcl-1.

Chrysoeriol inhibits the JAK/STAT pathway by suppressing the phosphorylation of JAK2 (at

Tyr1007/1008) and STAT3 (at Tyr705).[1][6] Some evidence also suggests that Chrysoeriol
can inhibit Src, an upstream kinase of STAT3, further contributing to the downregulation of this

pathway.[2] This inhibition leads to reduced nuclear translocation of STAT3 and decreased

expression of its target genes, thereby suppressing cell hyperproliferation and inducing

apoptosis.[6]

Conclusion
Chrysoeriol presents a compelling profile for researchers, scientists, and drug development

professionals. Its well-defined chemical structure, characterized by a specific pattern of

hydroxylation and methoxylation, is the foundation of its significant biological activities. The

provided quantitative data and detailed experimental protocols offer a practical framework for

its study and application. Furthermore, the elucidation of its inhibitory mechanisms on the NF-

κB and JAK/STAT signaling pathways highlights its potential as a therapeutic agent for

inflammatory diseases and cancer. This technical guide serves as a comprehensive resource

to facilitate further research and development of Chrysoeriol as a lead compound in modern

drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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